

# Comparative Analysis of ML365 IC50 Values Across Diverse Research Studies

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## Compound of Interest

Compound Name: ML365

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This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values for the small molecule inhibitor **ML365**, as reported in various scientific studies. **ML365** has garnered significant interest within the research community for its potent and selective inhibition of specific two-pore domain potassium (K2P) channels, positioning it as a valuable tool for investigating cellular excitability, inflammation, and other physiological processes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the variable potency of **ML365** depending on its molecular target and the experimental context.

## Quantitative Data Summary

The inhibitory activity of **ML365** has been quantified against different potassium channel subtypes, revealing a range of IC50 values that underscore its selectivity. The following table summarizes these findings for easy comparison.

Target	Reported IC50	Assay Method	Cell Line/System	Reference
KCNK3/TASK1	4 nM	Thallium Influx Fluorescent Assay	Not Specified	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
KCNK3/TASK1	16 nM	Automated Electrophysiology Assay	Not Specified	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
TWIK2	4.07 $\mu$ M	Whole-Cell Voltage-Clamp Recording	COS-7 cells expressing mutant TWIK2	<a href="#">[5]</a> <a href="#">[6]</a>

Note: It is crucial to recognize that IC50 values are highly dependent on the specific experimental conditions, including the assay technology, cell line, and substrate concentration. [\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Direct comparison of values obtained through different methodologies should be approached with caution.

## Detailed Experimental Methodologies

The determination of **ML365**'s IC50 values relies on precise experimental protocols. Below are detailed descriptions of the methodologies cited in the summarized studies.

### Thallium Influx Fluorescent Assay for KCNK3/TASK1

This high-throughput screening method was employed to identify and characterize inhibitors of the KCNK3/TASK1 channel.[\[2\]](#)[\[3\]](#)

- **Cell Culture:** Cells expressing the KCNK3/TASK1 potassium channel are cultured and loaded with a fluorescent dye, such as FluxOR™, which is sensitive to thallium ions.
- **Compound Application:** **ML365** at various concentrations is added to the cells.
- **Thallium Influx:** A stimulus is applied to open the potassium channels, and a solution containing thallium ions is introduced. As thallium ions flow into the cells through the open channels, they bind to the fluorescent dye, causing an increase in fluorescence intensity.

- **Fluorescence Measurement:** The change in fluorescence is measured using a plate reader. The degree of inhibition by **ML365** is determined by the reduction in thallium influx compared to a control group without the inhibitor.
- **IC50 Calculation:** The IC50 value is calculated by plotting the percent inhibition against the logarithm of the **ML365** concentration and fitting the data to a dose-response curve.[\[11\]](#)

## Automated Electrophysiology Assay for KCNK3/TASK1

This method provides a direct measure of ion channel activity and is often used to validate findings from fluorescent-based assays.[\[2\]](#)[\[3\]](#)

- **Cell Preparation:** Cells expressing the KCNK3/TASK1 channel are prepared for automated patch-clamp recording.
- **Compound Application:** Different concentrations of **ML365** are applied to the cells.
- **Electrophysiological Recording:** The flow of ions through the KCNK3/TASK1 channels is recorded as an electrical current.
- **Data Analysis:** The inhibition of the current by **ML365** is measured, and the IC50 value is determined by fitting the concentration-response data.

## Whole-Cell Voltage-Clamp Recording for TWIK2

This technique is a gold-standard method for studying ion channel function, providing detailed information about channel gating and pharmacology.[\[5\]](#)[\[6\]](#)

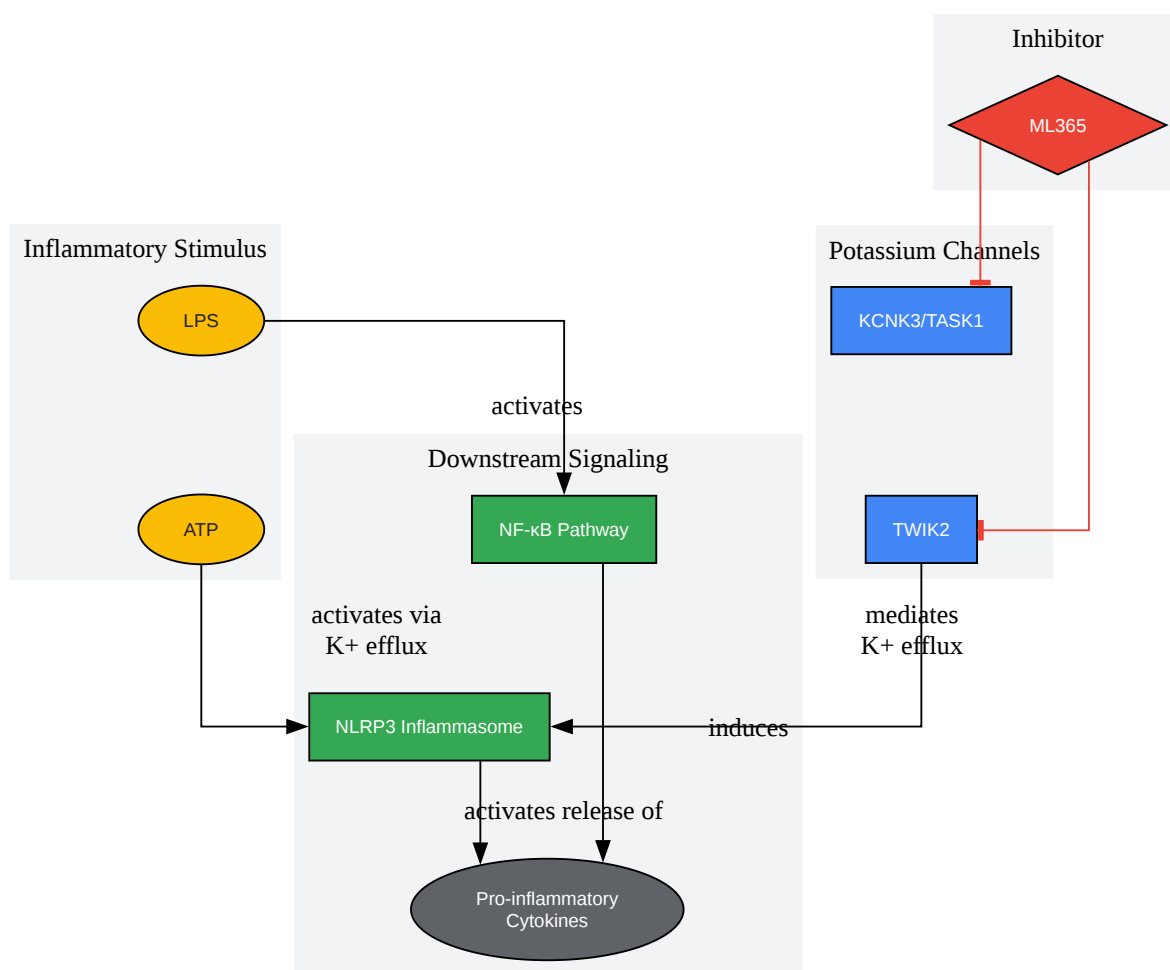
- **Cell Transfection:** COS-7 cells were transfected with a mutant form of the TWIK2 channel (TWIK2I289A/L290A/Y308A) to enhance plasma membrane expression and facilitate current measurement.[\[5\]](#)[\[6\]](#)
- **Patch-Clamp Recording:** A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell (whole-cell configuration). The membrane potential is clamped at a specific voltage.
- **Current Measurement:** Currents flowing through the TWIK2 channels are recorded in response to voltage steps.

- Compound Perfusion: **ML365** at various concentrations is perfused over the cell, and the resulting inhibition of the TWIK2 current is measured.
- IC50 Determination: The IC50 value is calculated from the concentration-response curve of **ML365**-induced inhibition.

## Signaling Pathway and Mechanism of Action

**ML365** exerts its biological effects by inhibiting specific potassium channels, which play a critical role in regulating cellular membrane potential and downstream signaling pathways. In the context of inflammation, **ML365** has been shown to modulate the NF- $\kappa$ B and NLRP3 inflammasome pathways.[\[5\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#)

The diagram below illustrates the inhibitory effect of **ML365** on inflammatory signaling.



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Caption: **ML365** inhibits KCNK3/TASK1 and TWIK2, blocking inflammatory signaling.

By blocking these channels, **ML365** can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway and prevent the ATP-induced potassium efflux required for NLRP3

inflammasome activation.[5][6][12] This leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ . [5][12] The inhibition of the NF- $\kappa$ B pathway by **ML365** is also associated with the suppression of Erk, p38, and Jnk protein expression.[12]

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. "ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]
- 3. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ML365 inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML365 inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. ML365 inhibits lipopolysaccharide-induced inflammatory responses via the NF- $\kappa$ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
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